molecular formula C18H32O4 B564530 (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid CAS No. 1159977-44-2

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid

Cat. No.: B564530
CAS No.: 1159977-44-2
M. Wt: 312.45
InChI Key: NYSHLUUKQNYIFM-IHWYPQMZSA-N
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Description

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is a fatty acid derivative with a unique structure characterized by the presence of a hydroxyl group at the second carbon and a keto group at the seventeenth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid typically involves the hydroxylation and oxidation of oleic acid. One common method includes the use of microbial fermentation, where genetically engineered strains of microorganisms such as Yarrowia lipolytica are employed to produce the desired compound . The reaction conditions often involve the use of specific substrates like sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract, optimized through a design of experiment strategy .

Industrial Production Methods

Industrial production of this compound can be scaled up using bioreactors. The fermentation process is carried out in large-scale bioreactors with controlled conditions to maximize the yield of the compound. The optimization of cell density and lipid content in the culture medium is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with specific properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a keto group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For instance, it may interact with enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated omega-9 fatty acid with a similar structure but lacking the hydroxyl and keto groups.

    Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.

    Palmitoleic Acid: A monounsaturated omega-7 fatty acid with a single double bond at the seventh carbon.

Uniqueness

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and keto groups allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

(cis-9)-2-Hydroxy-17-oxo-octadecenoic acid is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic regulation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a hydroxy fatty acid with a unique structure that influences its biological functions. The presence of both hydroxyl and keto groups contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Effects

Research has indicated that hydroxy fatty acids, including this compound, may exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. A study demonstrated that 8-oxo-9-octadecenoic acid (a related compound) significantly suppressed lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6 by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . This suggests that this compound may also possess similar anti-inflammatory mechanisms.

Metabolic Regulation

The metabolic effects of hydroxy fatty acids are also noteworthy. For example, 10-hydroxy-cis-12-octadecenoic acid, another derivative, has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation and energy metabolism . This indicates that this compound might influence metabolic pathways through similar receptor interactions.

Case Studies and Research Findings

Several studies have explored the effects of hydroxy fatty acids on various biological systems:

  • Gut Microbiota Interaction : A study highlighted the conversion of linoleic acid into hydroxy fatty acids by gut bacteria like Lactobacillus plantarum, which impacts the host's fatty acid profile and potentially its health . This suggests that dietary intake of linoleic acid could enhance the production of beneficial metabolites like this compound.
  • Cellular Mechanisms : In vitro studies have shown that hydroxy fatty acids can modulate signaling pathways involved in inflammation and metabolism. For example, they can inhibit NF-kB signaling, which is crucial for the expression of inflammatory genes .
  • Potential Therapeutics : Given their biological activities, hydroxy fatty acids are being investigated as potential therapeutic agents for conditions such as inflammatory diseases and metabolic disorders .

Data Table: Biological Activities of Hydroxy Fatty Acids

CompoundBiological ActivityReference
8-Oxo-9-octadecenoic acidAnti-inflammatory; inhibits NO production
10-Hydroxy-cis-12-octadecenoic acidActivates PPARγ; regulates energy metabolism
This compoundPotential anti-inflammatory effects; metabolic regulation

Properties

IUPAC Name

(Z)-2-hydroxy-17-oxooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(20)18(21)22/h2-3,17,20H,4-15H2,1H3,(H,21,22)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSHLUUKQNYIFM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCCC/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675951
Record name (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-44-2
Record name (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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